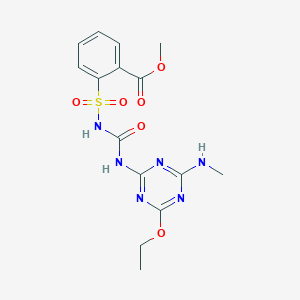
乙草胺甲酯
描述
科学研究应用
Ethametsulfuron-methyl has several applications in scientific research:
Agriculture: Used as a herbicide to control broad-leaved weeds in crops like oilseed rape.
Environmental Studies: Research on its biodegradation by soil bacteria to understand its environmental impact and develop bioremediation strategies.
Toxicology: Studies on its toxicity to various organisms, including mammals, birds, and aquatic species.
作用机制
Target of Action
Ethametsulfuron-methyl primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine .
Mode of Action
Ethametsulfuron-methyl acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids, which are essential for protein synthesis and plant growth . This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biosynthesis of branched-chain amino acids. This disruption affects multiple biochemical pathways downstream, as these amino acids are vital for protein synthesis. Without these essential amino acids, the plant cannot produce the proteins it needs for growth and development, leading to stunted growth and eventually death .
Result of Action
The primary result of Ethametsulfuron-methyl’s action is the death of the plant. By inhibiting the ALS enzyme and disrupting the synthesis of essential amino acids, the herbicide prevents the plant from growing and developing normally. This leads to stunted growth and eventually plant death .
Action Environment
Ethametsulfuron-methyl is moderately soluble in water and volatile, presenting a high risk of leaching to groundwater . It is relatively persistent in both soil and aqueous systems . Environmental factors such as soil composition, temperature, and moisture levels can influence the action, efficacy, and stability of Ethametsulfuron-methyl .
生化分析
Biochemical Properties
Ethametsulfuron-methyl interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This enzyme is key in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine in plants, fungi, and bacteria . By inhibiting ALS, ethametsulfuron-methyl disrupts protein synthesis, thereby interfering with DNA synthesis and cell division and growth .
Cellular Effects
The inhibition of ALS by ethametsulfuron-methyl leads to a blockage in the biosynthesis of branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis, cell division, and growth, ultimately leading to the death of the plant .
Molecular Mechanism
Ethametsulfuron-methyl exerts its effects at the molecular level by binding to the enzyme ALS and inhibiting its function . This binding interaction disrupts the enzyme’s ability to catalyze the production of branched-chain amino acids, which are essential for protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
Ethametsulfuron-methyl is relatively persistent in both soil and aqueous systems . Over time, it may degrade due to chemical hydrolysis and microbial degradation . A bacterium capable of degrading ethametsulfuron-methyl has been isolated, indicating a potential for bioremediation .
Metabolic Pathways
Ethametsulfuron-methyl is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It interacts with the enzyme ALS, inhibiting its function and disrupting this metabolic pathway .
Transport and Distribution
Ethametsulfuron-methyl, due to its water solubility, can be transported within the plant system where it targets the ALS enzyme . The specific transporters or binding proteins it interacts with are not currently known.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethametsulfuron-methyl involves several key steps:
Formation of the triazine ring: This is achieved by reacting cyanuric chloride with ethylamine and methylamine to form 4-ethoxy-6-methylamino-1,3,5-triazine.
Carbamoylation: The triazine derivative is then reacted with methyl isocyanate to form the corresponding carbamate.
Sulfonylation: The final step involves the reaction of the carbamate with benzenesulfonyl chloride to yield ethametsulfuron-methyl.
Industrial Production Methods: Industrial production of ethametsulfuron-methyl follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Microbial Degradation: Soil bacteria, such as Pseudomonas sp., can degrade ethametsulfuron-methyl through pathways that involve the cleavage of the sulfonylurea bridge and dealkylation of the triazine ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or alkaline conditions.
Microbial Degradation: Presence of specific soil bacteria and suitable environmental conditions (e.g., temperature, pH).
Major Products Formed:
Hydrolysis Products: Sulfonylurea fragments and triazine derivatives.
Microbial Degradation Products: Various metabolites including O-desethyl ethametsulfuron-methyl and N-desmethyl-O-desethyl ethametsulfuron-methyl.
相似化合物的比较
Ethametsulfuron-methyl is part of the sulfonylurea family of herbicides. Similar compounds include:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Thifensulfuron-methyl
Comparison:
- Chlorimuron-ethyl: Similar mode of action but used primarily in soybean crops.
- Metsulfuron-methyl: Also inhibits ALS but is used in a wider range of crops including wheat and barley.
- Thifensulfuron-methyl: Similar application in cereal crops but has a different spectrum of weed control.
Ethametsulfuron-methyl is unique due to its specific use in oilseed rape and its high effectiveness at low application rates .
属性
IUPAC Name |
methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJLDJMHCUBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034573 | |
| Record name | Ethametsulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97780-06-8 | |
| Record name | Ethametsulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97780-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethametsulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097780068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethametsulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethametsulfuron-methyl (ISO); methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMETSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54ZP2XRYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
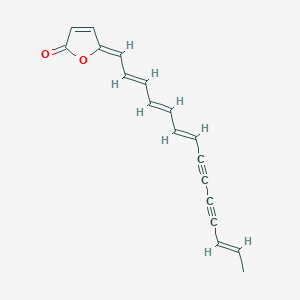
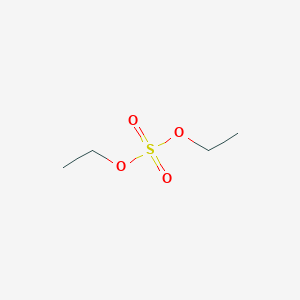





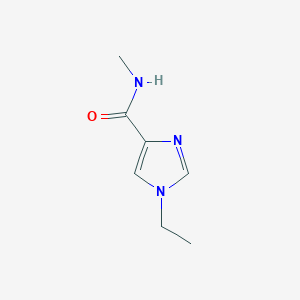
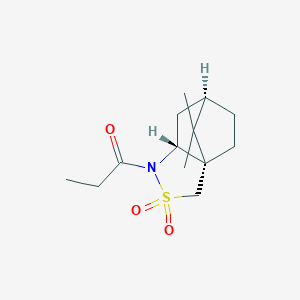
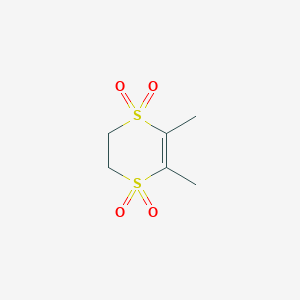
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)



